PIM447
Overview
Description
Biochemical Analysis
Biochemical Properties
PIM447 interacts with PIM kinases, a family of serine/threonine kinases that regulate tumorigenesis by phosphorylating a wide range of substrates that control cellular metabolism, proliferation, and survival . This compound has Ki values of 6, 18, and 9 pM for PIM1, PIM2, and PIM3, respectively . It also inhibits GSK3β, PKN1, and PKCτ, but at a significantly lower potency .
Cellular Effects
This compound has shown cytotoxic effects on myeloma cells due to cell-cycle disruption and induction of apoptosis . It decreases phospho-Bad (Ser112) and c-Myc levels and inhibits the mTORC1 pathway . This compound also inhibits in vitro osteoclast formation and resorption, downregulates key molecules involved in these processes, and partially disrupts the F-actin ring, while increasing osteoblast activity and mineralization .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It induces apoptosis by decreasing the levels of phospho-Bad (Ser112) and c-Myc, and inhibiting the mTORC1 pathway . This compound also disrupts cell cycle progression, leading to cytotoxic effects .
Temporal Effects in Laboratory Settings
This compound has shown significant tumor growth inhibition in xenograft mouse models of MM as compared with control animals . This supports the clinical development of this compound in MM patients .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the PIM kinase metabolic pathway . It interacts with PIM kinases and influences their activity, which in turn affects cellular metabolism, proliferation, and survival .
Preparation Methods
The synthesis of LGH-447 involves several key steps:
Chemical Reactions Analysis
LGH-447 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the functional groups on the compound.
Substitution Reactions: Common reagents include halogens and nucleophiles, which facilitate the substitution of functional groups.
Cycloaddition Reactions: The compound can participate in Diels–Alder reactions, forming cyclohexyl-appended azaarenes.
Scientific Research Applications
LGH-447 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying kinase inhibition and related biochemical pathways.
Mechanism of Action
LGH-447 exerts its effects by inhibiting PIM kinases, which are involved in cell survival, proliferation, and apoptosis. The compound binds to the ATP-binding site of PIM kinases, preventing their activation and subsequent phosphorylation of downstream targets. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
LGH-447 is unique due to its high specificity and potency against PIM kinases. Similar compounds include:
SGI-1776: Another PIM kinase inhibitor with a broader target range.
AZD1208: A pan-PIM kinase inhibitor with similar applications in cancer therapy.
TP-3654: A selective PIM1 kinase inhibitor with distinct pharmacokinetic properties.
In comparison, LGH-447 stands out for its dual anti-tumor and bone-protective effects, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
N-[4-[(1R,3S,5S)-3-amino-5-methylcyclohexyl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N4O/c1-13-9-14(11-15(28)10-13)16-7-8-29-12-21(16)31-24(32)20-6-5-19(27)23(30-20)22-17(25)3-2-4-18(22)26/h2-8,12-15H,9-11,28H2,1H3,(H,31,32)/t13-,14+,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQXRVAKPDCRCI-ZNMIVQPWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](C[C@H](C1)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210608-43-7 | |
Record name | LGH-447 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1210608437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LGH-447 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14943 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LGH-447 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TG5O4V25H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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